molecular formula C9H16O2S B12670374 2-((1-Methylethyl)thio)ethyl methacrylate CAS No. 86047-53-2

2-((1-Methylethyl)thio)ethyl methacrylate

Cat. No.: B12670374
CAS No.: 86047-53-2
M. Wt: 188.29 g/mol
InChI Key: NWGMUEAVJOBSEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester typically involves the esterification of 2-Propenoic acid with 2-[(1-methylethyl)thio]ethanol under acidic conditions. The reaction is catalyzed by sulfuric acid or other strong acids, and the reaction mixture is heated to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the ester with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry

In chemistry, 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of materials with specific properties, such as increased flexibility and resistance to degradation.

Biology

In biological research, this compound is used as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The ester group can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis in the body.

Industry

Industrially, 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester is used in the production of adhesives, coatings, and sealants. Its ability to form strong bonds and resist environmental degradation makes it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed to release 2-Propenoic acid and 2-[(1-methylethyl)thio]ethanol, which can then participate in various metabolic processes. The compound’s reactivity with nucleophiles and electrophiles allows it to modify proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester: (EINECS 289-145-0)

    2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester: (CAS 86047-53-8)

Uniqueness

The uniqueness of 2-Propenoic acid, 2-methyl-, 2-[(1-methylethyl)thio]ethyl ester lies in its specific ester structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers enhanced reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

86047-53-2

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

2-propan-2-ylsulfanylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H16O2S/c1-7(2)9(10)11-5-6-12-8(3)4/h8H,1,5-6H2,2-4H3

InChI Key

NWGMUEAVJOBSEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCOC(=O)C(=C)C

Origin of Product

United States

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